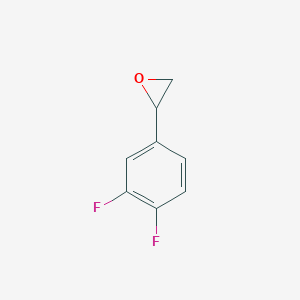

2-(3,4-Difluorophenyl)oxirane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJRFWWCCAHSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308175 | |

| Record name | 2-(3,4-Difluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111991-13-0 | |

| Record name | 2-(3,4-Difluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3,4 Difluorophenyl Oxirane and Analogues

Racemic Synthesis Approaches

Racemic 2-(3,4-difluorophenyl)oxirane can be efficiently prepared through several established synthetic routes. These methods are often favored for their simplicity and cost-effectiveness when enantiopurity is not a primary concern.

Reductive Cyclization Pathways of Haloketones

One common method for synthesizing racemic this compound involves the reductive cyclization of a haloketone precursor. A prominent example is the reaction of ω-chloro-3,4-difluoroacetophenone with aqueous potassium borohydride (B1222165). smolecule.comvulcanchem.com This reaction is typically carried out under alkaline conditions (pH 10-12, adjusted with NaOH) at temperatures ranging from 50 to 80°C, yielding racemic 3,4-difluorophenyloxirane in good yields of 78–85%. vulcanchem.com The mechanism of this transformation involves the reduction of the ketone to a secondary alcohol, followed by an intramolecular nucleophilic substitution where the resulting alkoxide displaces the adjacent halide to form the epoxide ring.

The reduction of α-halo ketones can proceed through different mechanisms depending on the reducing agent used. wikipedia.org One-electron reducing agents can lead to the formation of the parent ketone or dimerization products, while two-electron reducing agents typically yield the corresponding enolates. wikipedia.org In the context of reductive cyclization, the goal is to facilitate an intramolecular SN2 reaction to form the oxirane ring.

Table 1: Racemic Synthesis of this compound via Reductive Cyclization

| Precursor | Reagents | Conditions | Yield |

|---|---|---|---|

| ω-Chloro-3,4-difluoroacetophenone | KBH₄ (aqueous), NaOH | 50–80°C, pH 10–12 | 78–85% vulcanchem.com |

Epoxidation Reactions of Olefinic Precursors

Another straightforward approach to racemic this compound is the direct epoxidation of the corresponding olefin, 3,4-difluorostyrene. This reaction is commonly achieved using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide ring. libretexts.org This method is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org For a simple terminal alkene like 3,4-difluorostyrene, this results in a racemic mixture of the two enantiomers of the epoxide.

The epoxidation of fluoroolefins has been studied with various catalytic systems, and the electronic and steric properties of the fluorine substituents can significantly influence the reactivity and selectivity of the reaction. nih.gov

Enantioselective Synthesis Strategies

For applications where a specific enantiomer of this compound is required, such as in the synthesis of chiral pharmaceuticals, enantioselective methods are employed. These strategies aim to produce one enantiomer in excess over the other.

Chiral Catalysis in Epoxidation (e.g., Corey-Chaykovsky Epoxidation, SalenCo-catalyzed Hydrolytic Kinetic Resolution)

The Corey-Chaykovsky reaction offers a powerful method for the synthesis of epoxides from carbonyl compounds. wikipedia.orgadichemistry.com It involves the reaction of a sulfur ylide with an aldehyde or ketone. wikipedia.orgadichemistry.com For the synthesis of this compound, this would involve the reaction of 3,4-difluorobenzaldehyde (B20872) with a suitable sulfur ylide. adichemistry.com The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular ring closure to form the epoxide. nrochemistry.com Enantioselective versions of this reaction have been developed using chiral sulfur ylides, allowing for the asymmetric synthesis of epoxides. organic-chemistry.org

The SalenCo-catalyzed hydrolytic kinetic resolution (HKR) is a highly effective method for obtaining enantiomerically pure terminal epoxides. nih.govnih.gov This method involves the selective hydrolysis of one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.govunipd.it The (R,R)-SalenCo(II) catalyst, in the presence of a nucleophile like water, facilitates the ring-opening of the (R)-epoxide, allowing for the isolation of the desired (S)-2-(3,4-difluorophenyl)oxirane with an enantiomeric excess greater than 99%. vulcanchem.com The reaction is typically carried out in a biphasic solvent system, such as water/THF. vulcanchem.com The mechanism of the HKR is understood to be a cooperative bimetallic process where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.govnih.gov

Table 2: SalenCo-catalyzed Hydrolytic Kinetic Resolution

| Catalyst | Substrate | Solvent | Resolution Efficiency (ee) |

|---|---|---|---|

| (R,R)-SalenCo(II) (0.5–1.5 mol%) | Racemic 3,4-difluorophenyloxirane | Water/THF (3:1 v/v) | >99% for (S)-enantiomer vulcanchem.com |

Kinetic Resolution Techniques (e.g., Hydrolytic Kinetic Resolution)

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. The hydrolytic kinetic resolution (HKR) using chiral SalenCo complexes, as discussed above, is a prime example. nih.govunipd.it This method is particularly advantageous due to the use of water as an inexpensive and environmentally benign reagent. unipd.it The efficiency of the HKR is remarkable, with high selectivity factors (krel) observed for a wide range of terminal epoxides. unipd.it The catalyst is also recyclable, adding to the practical appeal of this method. unipd.it

Enzymatic kinetic resolution offers another avenue for obtaining enantiopure epoxides. Epoxide hydrolases, for instance, can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric purity. For example, recombinant Aspergillus niger epoxide hydrolase has been used for the kinetic resolution of similar substituted epoxides. researchgate.net

Diastereoselective Synthetic Routes from Chiral Precursors

An alternative to enantioselective catalysis is the use of diastereoselective reactions starting from a chiral precursor. This approach relies on the inherent chirality of the starting material to direct the stereochemical outcome of the reaction. For instance, a chiral α,β-unsaturated amide derived from a chiral auxiliary can undergo a diastereoselective cyclopropanation reaction. chemrxiv.org While this example leads to a cyclopropane, similar principles can be applied to the synthesis of epoxides.

Another strategy involves the diastereoselective epoxidation of an allylic alcohol derived from a chiral source. mdpi.com The hydroxyl group of the allylic alcohol can direct the epoxidizing agent to one face of the double bond, leading to a high degree of diastereoselectivity. wikipedia.org The resulting epoxy alcohol can then be further manipulated to yield the desired chiral epoxide.

Enzymatic Methods in Chiral Oxirane Formation

The synthesis of enantiomerically pure epoxides, such as chiral this compound, is of significant interest, particularly for the pharmaceutical industry. Biocatalysis, utilizing enzymes, presents a powerful and environmentally friendly alternative to traditional chemical methods for achieving high stereoselectivity. researchgate.netpharmasalmanac.com Enzymes operate under mild conditions and exhibit high regio- and stereoselectivity, making them ideal for producing single enantiomer chiral molecules. pharmasalmanac.com

Several enzymatic strategies have been developed for the asymmetric epoxidation of styrene (B11656) and its derivatives. These methods primarily involve enzymes like monooxygenases, peroxygenases, and epoxide hydrolases.

Monooxygenases and Peroxygenases:

Styrene monooxygenases (SMOs) are well-known for their ability to catalyze the epoxidation of styrene, typically yielding the (S)-enantiomer with high enantiomeric excess (>99% ee). rsc.org However, recent research has focused on engineering enzymes to produce the (R)-enantiomer. By employing protein engineering on a P450BM3 peroxygenase system, researchers have achieved high (R)-enantioselectivity in the H₂O₂-dependent epoxidation of styrene and its derivatives. rsc.orgbohrium.com This was accomplished by combining site-mutated variants of cytochrome P450BM3 with a dual-functional small molecule (DFSM). rsc.org This synergistic approach has yielded (R)-styrene oxide with up to 99% ee and high turnover numbers (TONs). rsc.org

A variety of styrene derivatives, including fluorostyrenes, have been successfully epoxidized using this engineered P450 system, achieving high (R)-enantioselectivities (95–99% ee) and good turnover numbers. rsc.org Another novel approach involves the direct regeneration of a FAD-dependent monooxygenase (StyA) using an organometallic complex, [Cp*Rh(bpy)(H₂O)]²⁺. This chemoenzymatic system replaces the need for the native reductase (StyB) and NADH, converting various styrene derivatives into their corresponding optically pure (S)-epoxides with an enantiomeric excess greater than 98%. acs.org

Peroxygenases have also been utilized in neat (solvent-free) reaction conditions, which can increase production yield by overcoming the limitations of aqueous media. nih.govresearchgate.net This method has achieved high product concentrations for the epoxidation of styrene derivatives. nih.gov

Epoxide Hydrolases (EHs):

Epoxide hydrolases are another important class of enzymes used in the synthesis of chiral epoxides. They don't typically form the oxirane ring but are used in the kinetic resolution of racemic epoxides. researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic epoxide into a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. This method is cofactor-independent and considered easy to use. researchgate.net A patent describes a method for producing (S)-2-(3,4-difluorophenyl)oxirane that involves a hydrolytic kinetic resolution step. smolecule.com

| Enzyme System | Substrate Type | Key Feature | Enantioselectivity |

| Engineered P450 Peroxygenase | Styrene & derivatives | Synergistic use of protein engineering and a DFSM | High (R)-selectivity (95-99% ee) rsc.org |

| Styrene Monooxygenase (StyA) | Styrene & derivatives | Chemoenzymatic regeneration of FAD-dependent monooxygenase | High (S)-selectivity (>98% ee) acs.org |

| Peroxygenase (rAaeUPO) | Styrene & derivatives | Operates in neat reaction media | High product concentrations nih.gov |

| Epoxide Hydrolase (EH) | Racemic epoxides | Kinetic resolution via selective hydrolysis | Yields enantiopure epoxides researchgate.net |

Novel Synthetic Developments for Aryl Oxiranes

Recent advancements in the synthesis of aryl oxiranes, including this compound, have focused on developing efficient and highly selective methods. These developments often combine biocatalytic steps with chemical catalysis to achieve high yields and enantiopurity.

A notable development is a two-step method for preparing optically pure (2S)-2-(3,4-difluorophenyl)oxirane, which is a key intermediate in the synthesis of certain pharmaceutical compounds. google.com This process integrates biocatalysis with a chemical reaction to achieve the desired chiral product.

One of the predominant industrial synthesis routes involves a kinetic resolution process. This method starts with the cyclization of ω-chloro-3,4-difluoroacetophenone using potassium borohydride in an alkaline aqueous solution to produce racemic 3,4-difluorophenyl oxirane with yields between 78-85%. The crucial step is the subsequent enantiomeric separation through hydrolytic kinetic resolution. This is achieved using a chiral (R,R)-SalenCo(II) catalyst in a mixed solvent system of water and tetrahydrofuran (B95107). This catalytic system is highly efficient, yielding the desired (S)-enantiomer with an enantiomeric excess (ee) of over 99%.

| Step | Reactants/Catalyst | Conditions | Product/Yield |

| 1. Cyclization | ω-Chloro-3,4-difluoroacetophenone, KBH₄ | pH 10–12, 50–80°C | Racemic 3,4-difluorophenyloxirane (78–85% yield) |

| 2. Kinetic Resolution | Racemic 3,4-difluorophenyloxirane, (R,R)-SalenCo(II) catalyst | Water/THF solvent | (S)-2-(3,4-Difluorophenyl)oxirane (>99% ee) |

The formation of fleeting chiral intermediates is a concept of growing importance in understanding enzyme-catalyzed reactions, including the epoxidation of alkenes by P450 enzymes and peroxygenases. acs.org These short-lived intermediates can play a crucial role in determining the stereochemical outcome of the reaction. acs.org For instance, in reactions catalyzed by hydrolases, a transient chiral oxyanion is formed. acs.org Similarly, the oxidation of prochiral alkenes by Fe-heme P450s may involve the formation of covalent tetrahedral transient intermediates that are chiral. acs.org

Reactivity Profiles and Mechanistic Investigations of 2 3,4 Difluorophenyl Oxirane

Nucleophilic Ring-Opening Reactions

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a direct route to 1,2-difunctionalized compounds. The regiochemical and stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of catalysts.

Regioselectivity and Stereoselectivity in Ring-Opening

The ring-opening of unsymmetrical epoxides, such as 2-(3,4-difluorophenyl)oxirane, can proceed via two different pathways, leading to two regioisomeric products. The preferred site of nucleophilic attack is influenced by both steric and electronic factors. In general, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom in an SN2-type mechanism. masterorganicchemistry.com However, the electronic nature of the substituents on the phenyl ring can also play a crucial role. The electron-withdrawing fluorine atoms on the phenyl ring can influence the electron distribution in the oxirane ring, potentially affecting the regioselectivity of the nucleophilic attack.

Stereoselectivity is another important aspect of epoxide ring-opening reactions. The SN2 mechanism dictates that the nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the stereocenter. This stereospecificity is a valuable feature for the synthesis of enantiomerically pure compounds. rsc.org

Reactions with Carbon Nucleophiles (e.g., 3-Iodo Allenoates)

The reaction of epoxides with carbon nucleophiles is a powerful method for the formation of carbon-carbon bonds. arkat-usa.org While there is a lack of specific literature on the reaction of this compound with 3-iodo allenoates, the general reactivity of epoxides with organometallic reagents provides insight into potential reaction pathways. For instance, Grignard reagents readily react with epoxides, attacking the less substituted carbon to yield alcohols after acidic workup. masterorganicchemistry.com

The reaction of epoxides with allenoates, which can act as carbon nucleophiles, can be complex. Allenols, which contain both an allene (B1206475) and a hydroxyl group, are versatile building blocks in organic synthesis. nih.gov The synthesis of allenols can sometimes be achieved through the ring-opening of propargyl epoxides. nih.gov The regioselectivity of such reactions can be influenced by factors such as temperature. nih.gov

Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols, Metal Halides, Fluorides)

The ring-opening of epoxides with heteroatom nucleophiles is a widely used transformation for the synthesis of β-amino alcohols, β-thio alcohols, and halohydrins. rroij.comdntb.gov.ua These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. rroij.com

The reaction of epoxides with amines, known as aminolysis, is a common method for synthesizing β-amino alcohols. rroij.com This reaction can be catalyzed by various catalysts, including Lewis acids and solid acid catalysts like Amberlyst-15. rroij.com The regioselectivity of the aminolysis of unsymmetrical epoxides is often controlled by the steric hindrance, with the amine preferentially attacking the less substituted carbon. masterorganicchemistry.com For example, the reaction of styrene (B11656) oxide with aniline (B41778) results in nucleophilic attack at the less hindered carbon. rroij.com

The reaction with thiols follows a similar pattern, yielding β-thio alcohols. The use of azide (B81097) nucleophiles, such as those from alkali metal azides or trimethylsilyl (B98337) azide, leads to the formation of 2-azido alcohols. sit.edu.cn

Acid-Catalyzed Rearrangements and Transformations (e.g., Meinwald Rearrangement)

In the presence of acid catalysts, epoxides can undergo rearrangement to form carbonyl compounds. A notable example is the Meinwald rearrangement, which involves the isomerization of an epoxide to an aldehyde or a ketone. researchgate.net This reaction proceeds through a carbocation intermediate, and the regioselectivity of the rearrangement is determined by the migratory aptitude of the substituents on the oxirane ring.

The Meinwald rearrangement is often facilitated by Lewis or Brønsted acids. escholarship.org For instance, mesoporous aluminosilicates have been shown to catalyze the Meinwald rearrangement of epoxides in non-nucleophilic solvents. researchgate.net In some cases, the rearrangement can compete with nucleophilic ring-opening, especially when the rearranged epoxide is more reactive towards the nucleophile. sit.edu.cn Recent research has also explored the use of enzymes to catalyze Meinwald-like rearrangements under physiological conditions. escholarship.org Furthermore, hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for promoting the Meinwald rearrangement, allowing the in-situ generation of otherwise unstable aldehydes that can then participate in subsequent reactions. rsc.org

Catalytic Strategies in Oxirane Reactivity

Catalysis plays a pivotal role in controlling the reactivity and selectivity of epoxide transformations. Lewis acids are particularly effective in activating the epoxide ring towards nucleophilic attack and in promoting rearrangements.

Lewis Acid Catalysis (e.g., Aluminium Chloride, Magnesium Iodide)

Lewis acids coordinate to the oxygen atom of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.com This activation allows for reactions with weaker nucleophiles and can influence the regioselectivity of the ring-opening. The use of Lewis acids like aluminum chloride (AlCl₃) has a long history in organic chemistry, for example, in Friedel-Crafts reactions. numberanalytics.com

Transition Metal Catalysis (e.g., Cobalt-mediated)

Transition metal complexes, particularly those involving cobalt, have been shown to effectively catalyze the ring-opening of epoxides. Cobalt catalysts can influence the reaction pathway of epoxides, diverting them from expected routes to yield unique products. thieme-connect.com For instance, cobalt salts have been found to uniquely catalyze the reaction of epoxides with sulfoxonium ylides to produce homoallylic alcohols, preserving the original stereochemistry of the epoxide. thieme-connect.com This process represents an unusual instance of cobalt-catalyzed epoxide ring-opening by a carbon nucleophile. thieme-connect.com

The versatility of cobalt catalysis stems from the various reactive intermediates that can be formed, such as Co(II) metalloradicals, Co(III) hydrides, and Co(I) nucleophiles. researchgate.net Planar Co(I) complexes, in particular, can act as potent nucleophiles, reacting with electrophiles like epoxides to generate alkyl-Co(III) species. researchgate.net These intermediates can then proceed to form carbon radicals or undergo transalkylation with other transition metal catalysts. researchgate.net

In the context of fluorinated compounds, the activation of carbon-fluorine (C-F) bonds is a significant challenge due to their inertness. researchgate.net However, certain transition metal complexes can facilitate the transformation of C-F bonds through oxidative pathways. researchgate.net For example, a biomimetic N-bridged diiron-phthalocyanine complex has demonstrated the ability to react with perfluorinated arenes in the presence of hydrogen peroxide. researchgate.net

Cobalt-catalyzed reactions have also been employed in various cycloaddition reactions, highlighting the metal's ability to facilitate the formation of complex heterocyclic structures. rsc.org

Table 1: Cobalt-Catalyzed Reactions of Epoxides

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Cobalt Salts | Epoxide, Sulfoxonium Ylide | Homoallylic Alcohol | Diverts from oxetane (B1205548) formation, retention of stereochemistry. thieme-connect.com |

| Planar Co(I) Complexes | Epoxide | Alkyl-Co(III) species | Acts as a superior nucleophilic catalyst. researchgate.net |

| N-bridged Diiron-phthalocyanine | Perfluorinated Arenes, H₂O₂ | Oxidative Defluorination Products | Demonstrates C-F bond activation. researchgate.net |

Organocatalysis and Solvent-Assisted Processes (e.g., Microwave-assisted, Nitromethane (B149229) Effects)

Organocatalysis provides a metal-free alternative for promoting chemical reactions, often with high stereoselectivity. researchgate.netdokumen.pub In the context of epoxide chemistry, organocatalysts can facilitate ring-opening reactions. For instance, a binary organocatalyst system has been developed for the aza-Payne-type rearrangement of epoxy amines with carbon dioxide to form oxazolidinones. rsc.org This system utilizes a hydrogen-bond donor and acceptor pair to activate both the epoxide and the amine functionality. rsc.org

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, including the ring-opening of epoxides. nih.govmdpi.com This method often leads to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.com For example, the microwave-assisted reaction of epoxides with less reactive aromatic amines has been successfully carried out in nitromethane, which acts as both a solvent and a catalyst. nih.govacs.org

The choice of solvent can have a profound impact on the outcome of a reaction. Nitromethane, a polar aprotic solvent, has been shown to enhance the nucleophilicity of aromatic amines in the ring-opening of epoxides, leading to higher product yields compared to reactions in protic solvents like ethanol. nih.gov Computational studies have supported the observation that the difference in yields is related to solvation effects, with nitromethane promoting a more favorable reaction environment. nih.govacs.org The use of nitromethane under microwave irradiation has enabled efficient regioselective ring-opening of sterically hindered epoxides with poorly reactive aromatic amines. nih.gov

Table 2: Organocatalytic and Solvent-Assisted Reactions

| Reaction Type | Catalyst/Solvent | Reactants | Product | Key Findings |

|---|---|---|---|---|

| Aza-Payne Rearrangement | Binary Organocatalyst (HBD⁺/HBA⁻) | Epoxy amines, CO₂ | Oxazolidinones | Dual activation mechanism by the ion pair catalyst. rsc.org |

| Epoxide Ring-Opening | Microwave-assisted, Nitromethane | Epoxide, Aromatic Amines | β-amino alcohols | Nitromethane enhances amine nucleophilicity and acts as a catalyst. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(3,4-Difluorophenyl)oxirane, offering deep insights into its molecular framework.

¹H NMR spectroscopy is instrumental in determining the regioselectivity and diastereoselectivity of reactions involving this compound. The chemical shifts (δ) and coupling constants (J) of the oxirane ring protons are particularly diagnostic. In a typical ¹H NMR spectrum, the protons of the oxirane ring exhibit an ABX or a more complex spin system, depending on the neighboring aromatic protons. researchgate.net The exact chemical shifts and coupling patterns can reveal the relative orientation of substituents and thus the stereochemistry of the molecule. For instance, in cycloaddition reactions, the analysis of ¹H NMR spectra of the products, including techniques like NOESY, can establish the stereochemical outcome. nih.gov

Table 1: Representative ¹H NMR Data for Oxirane Protons

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| Oxirane CH | 3.5 - 4.5 | dd, m | Jgem, Jvic |

| Oxirane CH₂ | 2.5 - 3.5 | m | Jgem, Jvic |

Note: The exact values are dependent on the solvent and specific molecular context.

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. udel.edu The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbons of the oxirane ring typically resonate in the range of 40-60 ppm. libretexts.org The aromatic carbons exhibit signals in the downfield region, typically between 110 and 160 ppm. The carbon atoms directly bonded to fluorine will show characteristic C-F coupling, which can further aid in signal assignment. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (ppm) Range |

| Oxirane CH | 50 - 60 |

| Oxirane CH₂ | 40 - 50 |

| Aromatic C-F | 145 - 155 (d, JCF) |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 130 - 140 |

Note: Chemical shifts are relative to a standard reference like TMS and can vary with solvent.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for probing the electronic environment of the fluorine nuclei in this compound. alfa-chemistry.com The ¹⁹F NMR spectrum will typically show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. man.ac.uk The chemical shifts and any observed F-F or F-H coupling provide valuable information about the substitution pattern and electronic effects within the molecule. biophysics.orgnih.gov

Table 3: Anticipated ¹⁹F NMR Data

| Fluorine Atom | Chemical Shift (ppm) Range | Multiplicity |

| F at C-3 | Dependent on reference | d or dd |

| F at C-4 | Dependent on reference | d or dd |

Note: Chemical shifts are typically referenced to an external standard like CFCl₃. alfa-chemistry.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the three-dimensional structure of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule, such as the protons on the oxirane ring and their coupling to the benzylic proton. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry. libretexts.org For example, NOE correlations can help to establish the relative configuration of substituents on the oxirane ring. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which simplifies the interpretation of the ¹³C NMR spectrum. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments establish correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (two- or three-bond) C-H correlations, which is essential for assembling the complete molecular structure. github.io

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. anton-paar.com The spectra provide a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups and bond vibrations.

For this compound, key vibrational modes include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 2850-3100 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The characteristic asymmetric and symmetric stretching of the oxirane ring usually appears in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively. nih.govnih.gov

C-F stretching: Strong absorptions due to C-F stretching are expected in the 1100-1300 cm⁻¹ range.

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. libretexts.org

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) Range | Raman Frequency (cm⁻¹) Range |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Oxirane Ring Breathing | ~1250 | ~1250 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

| Oxirane Ring Deformation | 800 - 950 | 800 - 950 |

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For this compound, with a molecular formula of C₈H₆F₂O, the expected monoisotopic mass is approximately 156.03 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for epoxides include cleavage of the C-C bond of the ring and rearrangements. The presence of the difluorophenyl group will also lead to characteristic fragment ions.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is fundamental to understanding a molecule's solid-state structure. For chiral molecules such as this compound, single-crystal X-ray diffraction is the most reliable method for unambiguously establishing the absolute configuration of its stereocenters. nih.govresearchgate.net

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

For determining absolute configuration, the phenomenon of anomalous scattering (or resonant scattering) is crucial. mit.educhem-soc.si When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. mit.edu The analysis of these intensity differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer. nih.govmit.edu A Flack parameter close to zero for a given chiral model confirms that the absolute configuration has been correctly assigned. researchgate.net

While crystallographic data for derivatives such as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole have been reported, a detailed single-crystal X-ray diffraction analysis for this compound itself is not available in the reviewed scientific literature. researchgate.net Such a study would be necessary to definitively characterize its solid-state conformation and determine the absolute configuration of its enantiomers.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data are illustrative of what a crystallographic study would determine and are not based on experimental results from the literature.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆F₂O |

| Formula Weight | 156.13 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Flack Parameter | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. msu.edu

The absorption of UV or visible radiation by organic molecules is generally restricted to functional groups containing valence electrons with low excitation energies. shu.ac.uk The electronic transitions observed in the UV-Vis spectrum of a compound like this compound would primarily involve the π electrons of the aromatic ring and the non-bonding (n) electrons of the oxygen atom in the oxirane ring.

The main types of electronic transitions include:

π → π* (pi to pi star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, like the difluorophenyl group, exhibit strong π → π* transitions. Extended conjugation shifts these absorptions to longer wavelengths (a bathochromic shift). libretexts.orgmsu.edu

n → π* (n to pi star) transitions: This type of transition involves moving a non-bonding electron (from the oxygen atom) to a π* antibonding orbital of the aromatic ring. These transitions are typically lower in energy (occur at longer wavelengths) than π → π* transitions but are significantly less intense (lower molar absorptivity). libretexts.orguzh.ch

n → σ* (n to sigma star) transitions: Saturated groups with atoms containing lone pairs, like the oxygen in the oxirane ring, can undergo these transitions. They usually occur at shorter wavelengths, often in the far-UV region below 200 nm. shu.ac.uk

A detailed experimental UV-Vis absorption spectrum for this compound, including specific wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity values, has not been reported in the surveyed literature. A theoretical analysis using computational methods like Time-Dependent Density Functional Theory (TD-DFT) could provide insights into its expected electronic absorption properties. scielo.org.zaresearchgate.net

Table 2: Expected Electronic Transitions for this compound (Note: The specific λmax values are not available in the literature and would require experimental determination.)

| Transition Type | Associated Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | 3,4-Difluorophenyl ring | ~200-280 nm | High |

| n → π* | Phenyl ring & Oxirane Oxygen | >280 nm | Low |

| n → σ* | Oxirane Oxygen | <200 nm | Low to Medium |

Computational and Theoretical Studies on 2 3,4 Difluorophenyl Oxirane Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of chemical systems, including 2-(3,4-Difluorophenyl)oxirane. scispace.comsemanticscholar.org DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), provide detailed insights into the molecule's geometry, bond parameters, and electronic charge distribution. semanticscholar.orgnih.gov

The optimized molecular structure reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. For the difluorophenyl group, characteristic C-C bond lengths within the aromatic ring and the C-F bond lengths are determined. The geometry of the oxirane ring, including its C-C and C-O bond lengths, is also a key output of these calculations. These geometric parameters are fundamental to understanding the molecule's steric and electronic properties.

The electronic structure is further elucidated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Mulliken population analysis is a common method used in conjunction with DFT to calculate the partial atomic charges on each atom of this compound. semanticscholar.orgresearchgate.netscience.gov This analysis helps in understanding the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. researchgate.net The charges on the carbon and oxygen atoms of the oxirane ring, as well as the fluorine-substituted carbon atoms of the phenyl ring, are of particular interest as they influence the molecule's reactivity, particularly in ring-opening reactions. researchgate.netresearchgate.net

Table 1: Calculated Molecular Properties of this compound using DFT

| Property | Calculated Value |

| Optimized Geometry | |

| C-F Bond Lengths | ~1.34 - 1.36 Å |

| C-O (oxirane) Bond Lengths | ~1.43 - 1.46 Å |

| C-C (oxirane) Bond Length | ~1.47 Å |

| Electronic Properties | |

| HOMO Energy | Specific value dependent on basis set |

| LUMO Energy | Specific value dependent on basis set |

| HOMO-LUMO Gap | Indicates reactivity |

| Mulliken Atomic Charges | |

| C (oxirane, substituted) | Positive charge |

| C (oxirane, unsubstituted) | Negative charge |

| O (oxirane) | Negative charge |

| C (aromatic, attached to F) | Positive charge |

| F atoms | Negative charge |

Note: The specific values for bond lengths, energies, and charges are dependent on the level of theory (functional and basis set) used in the DFT calculations. The values presented are typical ranges.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights (e.g., HF, MP2)

While DFT is a workhorse in computational chemistry, other methods like ab initio and semi-empirical calculations also provide valuable mechanistic insights into the reactions of this compound. researchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. iupac.org

Hartree-Fock theory is a fundamental ab initio method that provides a good starting point for understanding the electronic structure. However, it does not account for electron correlation, which can be significant. MP2, a post-Hartree-Fock method, incorporates electron correlation and often yields more accurate results for geometries and energies, making it suitable for studying reaction mechanisms. iupac.orgescholarship.org For instance, MP2 calculations can be employed to investigate the transition states and intermediates involved in the ring-opening reactions of epoxides.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. iupac.org This makes them computationally less expensive and faster than ab initio methods, allowing for the study of larger systems or more complex reaction pathways. However, their accuracy is dependent on the quality of the parameterization for the specific system under investigation. iupac.org These methods can be useful for initial explorations of reaction mechanisms before employing more rigorous and computationally intensive ab initio or DFT methods. iupac.org

For this compound, these methods can be applied to study various aspects of its reactivity, such as the nucleophilic ring-opening reaction. By mapping the potential energy surface, these calculations can help identify the key stationary points—reactants, products, intermediates, and transition states—providing a qualitative and sometimes quantitative understanding of the reaction mechanism. dnu.dp.ua

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling plays a crucial role in elucidating the intricate details of reaction pathways for this compound. By constructing energy profiles, chemists can visualize the energy changes that occur as reactants are converted into products. chemguide.co.ukausetute.com.au An energy profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

Key features of an energy profile include the energies of the reactants, products, any intermediates, and transition states. The transition state represents the highest energy point along the reaction pathway, and the energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier. ausetute.com.aureb.rw This barrier is a critical determinant of the reaction rate; a lower activation barrier corresponds to a faster reaction. ausetute.com.au

For reactions involving this compound, such as its ring-opening by a nucleophile, computational methods like DFT can be used to calculate the energies of all species along the reaction path. This allows for the determination of the activation barriers for different possible pathways, for example, attack at the two different carbon atoms of the oxirane ring. dnu.dp.uarsc.org The presence of intermediates, which appear as local minima on the energy profile, can also be predicted. chemguide.co.uk

Table 2: Illustrative Energy Profile Data for a Hypothetical Ring-Opening Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

This table provides a simplified example of the data that can be obtained from computational modeling of a reaction pathway.

Computational modeling is an invaluable tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In the context of the ring-opening of this compound, a non-symmetrical epoxide, a nucleophile can attack either of the two carbon atoms of the oxirane ring. Theoretical calculations, particularly DFT, can predict which site is more susceptible to attack by comparing the activation energies for the two possible pathways. d-nb.infomdpi.comrsc.org The pathway with the lower activation barrier will be the favored one, thus determining the regioselectivity of the reaction. mdpi.com Factors influencing this include steric hindrance and the electronic nature of the carbon atoms, which can be analyzed through Mulliken charges and the distribution of the LUMO. d-nb.info

Stereoselectivity can also be investigated by modeling the different stereochemical outcomes of a reaction. For instance, in reactions where new stereocenters are formed, computational methods can be used to calculate the energies of the different diastereomeric transition states leading to the various stereoisomeric products. The relative energies of these transition states will determine the product distribution. acs.org

Energy Profiles and Activation Barriers

Solvent Effects and Intermolecular Interactions in Reactivity

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. ajpojournals.orgnovapublishers.com Computational models can account for solvent effects through various methods, such as implicit and explicit solvation models.

Implicit solvation models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. rsc.org Polar solvents, for example, can stabilize charged species like transition states and intermediates, thereby lowering the activation energy and accelerating the reaction rate. ajpojournals.orgacs.org

Explicit solvation models involve including a number of solvent molecules in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. ajpojournals.org These specific interactions can play a crucial role in the reaction mechanism and selectivity. For instance, a protic solvent might hydrogen bond to the oxygen atom of the oxirane ring, making it more susceptible to nucleophilic attack.

Intermolecular interactions between the reactant molecules themselves, or between reactants and catalysts, can also be modeled. These interactions can influence the orientation of the reactants in the transition state, thereby affecting the stereoselectivity of the reaction.

Comparison of Computational Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions through comparison with experimental data. core.ac.ukrivm.nl This comparison serves to assess the accuracy and reliability of the computational methods used and to refine the theoretical models.

For this compound, calculated properties such as bond lengths and angles from DFT can be compared with experimental values obtained from techniques like X-ray crystallography, if available. Spectroscopic data, such as NMR chemical shifts, can also be calculated and compared with experimental spectra. rsc.org

In terms of reactivity, the predicted regioselectivity and stereoselectivity of reactions can be compared with the experimentally observed product distributions. For example, if a computational model predicts that the major product of a ring-opening reaction results from attack at a specific carbon atom, this can be verified by analyzing the products of the actual reaction using techniques like NMR spectroscopy. acs.orgmdpi.com

Discrepancies between computational predictions and experimental results can highlight the limitations of the theoretical model and point to the need for higher levels of theory, larger basis sets, or more sophisticated models for solvent effects. ugent.be Conversely, good agreement between theory and experiment provides strong support for the proposed reaction mechanism and enhances our understanding of the factors controlling the reactivity of this compound. mdpi.com

Advanced Applications in Complex Molecular Synthesis

Role as Chiral Building Blocks for Pharmaceutical Intermediates

The enantiomeric purity of chiral epoxides is paramount in modern drug synthesis, where specific stereoisomers are often responsible for the desired therapeutic effect. 2-(3,4-Difluorophenyl)oxirane, particularly its (S)-enantiomer, serves as a key starting material for producing advanced pharmaceutical intermediates, ensuring the correct stereochemistry in the final active molecule. vulcanchem.com

While the subject compound is this compound, it is its structural isomer, 2-(2,4-Difluorophenyl)oxirane (B2745973) , that is a widely recognized and critical intermediate in the synthesis of numerous triazole antifungal agents. jst.go.jpoup.comoup.comresearchgate.netnih.gov This class of drugs, which includes fluconazole (B54011) and voriconazole, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. researchgate.net

The core synthetic strategy involves the nucleophilic ring-opening of the 2-(2,4-difluorophenyl)oxirane by 1H-1,2,4-triazole. google.comkoreascience.krwiley.com This reaction, typically conducted in the presence of a base, forms a key carbon-nitrogen bond and installs the essential triazole heterocycle, leading to the formation of a 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)propan-2-ol scaffold. nih.gov Further modifications of this scaffold have produced a wide array of potent antifungal compounds. jst.go.jpresearchgate.netkoreascience.krwiley.com The stereochemistry of the oxirane precursor is crucial, as it dictates the stereoconfiguration of the resulting tertiary alcohol, which is vital for potent antifungal activity. oup.comkoreascience.kr

Table 1: Examples of Antifungal Agents Derived from Analogous Oxirane Precursors

| Precursor | Nucleophile | Resulting Scaffold/Drug Class | Reference(s) |

| 2-(2,4-Difluorophenyl)oxirane | 1H-1,2,4-Triazole | Core of Fluconazole, Voriconazole | nih.govgoogle.com |

| threo-2-(2,4-Difluorophenyl)-2-(1-methylthioethyl)oxirane | 1H-1,2,4-Triazole | Antifungal Agent SM-8668 | oup.comoup.com |

| 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | Benzylamine | Benzylamino-propanol antifungals | nih.gov |

(S)-2-(3,4-Difluorophenyl)oxirane is a key intermediate in the synthesis of Ticagrelor, an orally active antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome. vulcanchem.comrasayanjournal.co.ingoogle.comuliege.be Ticagrelor functions by reversibly inhibiting the P2Y12 receptor. uliege.be

The synthesis of the Ticagrelor side chain relies on the stereospecific ring-opening of (S)-2-(3,4-Difluorophenyl)oxirane. The process involves the nucleophilic attack by an amine, specifically a derivative of cyclopropylamine (B47189), on the less sterically hindered carbon of the epoxide ring. vulcanchem.com This reaction yields a chiral amino alcohol, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is a critical fragment of the final drug molecule. vulcanchem.comuliege.be The precise stereochemistry of the oxirane ensures the formation of the correct diastereomer of the cyclopropylamine intermediate, which is essential for the drug's efficacy.

Table 2: Key Synthetic Step for Ticagrelor Intermediate from (S)-2-(3,4-Difluorophenyl)oxirane

| Reactant 1 | Reactant 2 | Key Intermediate Formed | Final Drug | Reference(s) |

| (S)-2-(3,4-Difluorophenyl)oxirane | Cyclopropylamine derivative | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | Ticagrelor | vulcanchem.comuliege.be |

Precursors to Antifungal Agents

Synthesis of Multifunctionalized Organic Scaffolds

The ring-opening of this compound with various nucleophiles provides a powerful platform for creating diverse and multifunctionalized organic structures. These products serve as versatile scaffolds for further chemical elaboration in medicinal chemistry and materials science.

The synthesis of homoallylic alcohols directly from aryl epoxides like this compound is not a commonly documented transformation in chemical literature. Standard synthetic routes to homoallylic alcohols typically involve the allylation of carbonyl compounds via methods such as the Barbier reaction or the Hosomi-Sakurai reaction. organic-chemistry.orgresearchgate.netresearchgate.net Other established methods include the jst.go.jpoup.com-Wittig rearrangement of allylic ethers or reactions involving specific alkenyl oxiranes. mdpi.com A review of synthetic methodologies shows that homoallylic alcohols are generally prepared by adding an allyl group to an aldehyde or ketone, a process that constructs a different structural motif than what is typically obtained from epoxide ring-opening. organic-chemistry.orgnih.gov

The synthesis of β-amino alcohols is one of the most fundamental and widely used applications of epoxides. The reaction involves the nucleophilic ring-opening of the epoxide by an amine, a process known as aminolysis. researchgate.netrroij.com This reaction with this compound proceeds with high regioselectivity, where the amine attacks the less sterically hindered terminal carbon of the oxirane ring, yielding a 1-amino-2-hydroxy functional group arrangement. nih.govsciengine.com

This transformation is central to the synthesis of the Ticagrelor intermediate mentioned previously (Section 5.1.2), which is a substituted β-amino alcohol. vulcanchem.com The resulting β-amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules. rroij.com

A notable subclass of β-amino alcohols is the hydroxyethylamine (HEA) isostere. This motif is designed to mimic the transition state of peptide bond hydrolysis and is a cornerstone in the design of protease inhibitors, particularly for HIV. The aminolysis of epoxides provides a direct route to these valuable structures.

Table 3: General Synthesis of β-Amino Alcohols from Epoxides

| Epoxide | Amine Nucleophile | Product Class | Significance | Reference(s) |

| General Epoxide | Primary or Secondary Amine | β-Amino Alcohol | Versatile synthetic intermediate, chiral auxiliary | researchgate.netrroij.com |

| This compound | (1R,2S)-trans-2-aminocyclopropanol derivative | Ticagrelor Precursor | Key step in drug synthesis | vulcanchem.com |

| General Epoxide | Various Amines | Hydroxyethylamine (HEA) Analogues | Core of protease inhibitors | nih.gov |

Triazoles: As discussed in the context of antifungal agents (Section 5.1.1), difluorophenyl oxiranes are instrumental in the synthesis of nitrogen-containing heterocycles, specifically 1,2,4-triazoles. The reaction of an oxirane like 2-(2,4-difluorophenyl)oxirane with 1H-1,2,4-triazole is a key step that incorporates the triazole ring into the final molecule. researchgate.netnih.govgoogle.com This ring-opening reaction forms a propanol (B110389) structure bearing both the difluorophenyl group and the triazole heterocycle, which is a common pharmacophore in many antifungal drugs. nih.govresearchgate.net

Oxalamides: Oxalamide structures are prevalent in various functional molecules, from pharmaceuticals to robust ligands in catalysis. nih.gov The synthesis of oxalamides, however, does not typically proceed from an epoxide starting material. Common synthetic routes to oxalamides include the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines or the reaction of oxalyl chloride with amines. nih.govnih.govrsc.orgrsc.org Currently, there is no direct, documented synthetic pathway for converting this compound into an oxalamide scaffold.

β-Amino Alcohols and Hydroxyethylamine Analogues

Strategies for Diversity-Oriented Synthesis Using Oxirane Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy in modern chemistry that aims to efficiently generate libraries of structurally diverse small molecules. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore chemical space by creating a wide range of compounds with varied molecular skeletons, stereochemistry, and functional groups. scispace.com Within this field, small, reactive scaffolds are of paramount importance as starting points for divergent synthetic pathways. researchgate.net

The compound This compound has emerged as a particularly valuable scaffold in DOS. Its utility stems from two key structural features: the highly strained and reactive oxirane (epoxide) ring and the presence of the 3,4-difluorophenyl group. smolecule.com The epoxide ring is susceptible to ring-opening reactions by a wide variety of nucleophiles, providing a direct and efficient method for introducing functional and appendage diversity. smolecule.comcam.ac.uk Simultaneously, the electron-withdrawing nature of the difluorinated aryl ring enhances the electrophilicity of the epoxide, facilitating these nucleophilic attacks. Furthermore, when used as a single enantiomer, such as (S)-2-(3,4-Difluorophenyl)oxirane, the scaffold allows for the generation of products with controlled stereochemistry, a critical aspect of generating three-dimensional molecular diversity. smolecule.com

A primary and extensively used strategy involves the nucleophilic ring-opening of the oxirane. This approach serves as a robust branching point in a synthetic sequence, where a single oxirane precursor can be treated with numerous different nucleophiles to rapidly generate a library of compounds. Each nucleophile introduces a new appendage to the core structure, leading to significant appendage diversity. The regioselectivity of the ring-opening can often be controlled, further diversifying the potential products. For instance, the reaction of this compound with azide (B81097) nucleophiles can yield azido (B1232118) alcohols, which are versatile intermediates for further transformations, such as reduction to amines or participation in "click chemistry" cycloadditions to form triazoles. rsc.orgresearchgate.net

Beyond simple appendage diversification, oxirane scaffolds like this compound are employed in more complex, multi-step reaction cascades to achieve skeletal diversity—the generation of entirely new molecular frameworks. cam.ac.ukmdpi.com These strategies often begin with the characteristic ring-opening reaction to install a key functional group, which then participates in subsequent cyclization or rearrangement reactions.

One advanced strategy involves the photoredox-generated carbonyl ylides from aryl-substituted epoxides. acs.org In this type of transformation, the epoxide undergoes a [3+2] dipolar cycloaddition with a suitable dipolarophile. acs.org This reaction creates a new, more complex five-membered ring system, such as a tetrahydrofuran (B95107) derivative, in a single step. acs.org This intermediate can then be subjected to further reactions, such as acid-promoted rearrangements, to access a variety of distinct polycyclic scaffolds, including dihydronaphthalenes and arylnaphthalenes. acs.org This demonstrates how a simple oxirane can act as a linchpin to generate significant skeletal diversity.

The table below outlines key strategies for generating diversity from an aryl oxirane scaffold, indicative of the potential of this compound.

| Strategy | Reaction Partner(s) | Key Transformation(s) | Type of Diversity Generated |

| Nucleophilic Ring-Opening | Various Nucleophiles (e.g., Azides, Amines, Thiols) | Nucleophilic attack on epoxide ring | Appendage, Functional Group, Stereochemical |

| Tandem Cycloaddition-Rearrangement | Dipolarophiles (e.g., Alkenes, Alkynes) | [3+2] Cycloaddition of derived carbonyl ylide | Skeletal, Stereochemical |

| Intramolecular Cyclization | Nucleophile tethered to the oxirane-containing molecule | Ring-opening followed by intramolecular cyclization | Skeletal, Stereochemical |

These strategies highlight the role of this compound as a privileged scaffold in diversity-oriented synthesis. Its inherent reactivity and the ability to precisely control the introduction of new functional groups, stereocenters, and entire molecular skeletons make it a cornerstone for the efficient construction of complex and diverse small molecule libraries. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.